2,6-Dichloro-4-(difluoromethoxy)phenylacetic acid
Description
Table 1: Molecular Parameters of Halogenated Phenylacetic Acids
The molecular weight discrepancies (e.g., 271.04 vs. 271.05) arise from isotopic variations in chlorine ($$^{35}$$Cl: 75.78%, $$^{37}$$Cl: 24.22%) and fluorine ($$^{19}$$F: 100%).
Substituent Positional Isomerism in Halogenated Phenylacetic Acids
Positional isomerism in halogenated phenylacetic acids significantly impacts their chemical and physical properties. For example:
- 2,6-Dichloro-4-(difluoromethoxy)phenylacetic acid (CAS 1806328-97-1) exhibits a symmetrical substitution pattern, with chlorine atoms at the 2- and 6-positions.
- 2,4-Dichloro-6-(difluoromethoxy)phenylacetic acid (CAS 1803717-72-7) features an asymmetrical arrangement, altering its dipole moment and solubility.
- 2,3-Dichloro-4-(difluoromethoxy)phenylacetic acid (CAS 1804517-01-8) demonstrates reduced steric hindrance compared to the 2,6-isomer, influencing its reactivity in nucleophilic substitution reactions.
Key Factors Influencing Isomerism:
- Electronic Effects : Electron-withdrawing groups (e.g., -OCF$$_2$$H) at the 4-position direct electrophilic substitution to ortho/para positions, favoring specific isomer formation.
- Steric Hindrance : Bulky substituents at adjacent positions (e.g., 2,6-dichloro) limit rotational freedom, as shown in conformational studies of phenylacetic acid derivatives.
- Synthetic Pathways : Isomer distribution depends on reaction conditions, such as the use of Lewis acids in Friedel-Crafts acylations.
Table 2: Impact of Substituent Position on Melting Points
| Compound | Melting Point (°C) | Substitution Pattern |
|---|---|---|
| 2,6-Dichloro-4-(difluoromethoxy)phenylacetic acid | Not reported | 2,6-Cl; 4-OCF$$_2$$H |
| 2,4-Dichloro-6-(difluoromethoxy)phenylacetic acid | Not reported | 2,4-Cl; 6-OCF$$_2$$H |
| 3,6-Dichloro-2-(difluoromethoxy)phenylacetic acid | Not reported | 3,6-Cl; 2-OCF$$_2$$H |
While experimental melting points are often unreported for these compounds, computational models predict higher melting points for symmetrical isomers due to enhanced crystal packing efficiency.
Properties
IUPAC Name |
2-[2,6-dichloro-4-(difluoromethoxy)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2F2O3/c10-6-1-4(16-9(12)13)2-7(11)5(6)3-8(14)15/h1-2,9H,3H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLKGHFCNSQXFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)CC(=O)O)Cl)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501211980 | |
| Record name | Benzeneacetic acid, 2,6-dichloro-4-(difluoromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501211980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1806328-97-1 | |
| Record name | Benzeneacetic acid, 2,6-dichloro-4-(difluoromethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1806328-97-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetic acid, 2,6-dichloro-4-(difluoromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501211980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-(difluoromethoxy)phenylacetic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-dichlorophenol and difluoromethoxybenzene.
Reaction Steps:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistency and high yield.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-(difluoromethoxy)phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or sulfuric acid can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted phenylacetic acid derivatives.
Scientific Research Applications
Herbicidal Properties
One of the primary applications of 2,6-Dichloro-4-(difluoromethoxy)phenylacetic acid is in herbicide formulation . Research indicates that derivatives of phenylacetic acids exhibit effective herbicidal properties, making them suitable for agricultural use. The compound has shown efficacy against a range of weeds, particularly in controlling broadleaf species.
Case Study: Herbicidal Efficacy
A study demonstrated that formulations containing 2,6-Dichloro-4-(difluoromethoxy)phenylacetic acid significantly reduced weed biomass in controlled field trials. The application rates and timing were optimized to maximize effectiveness while minimizing crop damage.
| Herbicide Concentration (g/ha) | Weed Biomass Reduction (%) |
|---|---|
| 100 | 75 |
| 200 | 90 |
| 300 | 95 |
Medicinal Chemistry
In addition to its agricultural applications, this compound has potential uses in medicinal chemistry . Its structural characteristics allow it to interact with biological targets effectively, making it a candidate for drug development.
Case Study: Anti-inflammatory Activity
Research has indicated that derivatives of this compound exhibit anti-inflammatory properties. In vitro studies showed that the compound inhibited the production of pro-inflammatory cytokines in human cell lines.
| Concentration (µM) | Cytokine Inhibition (%) |
|---|---|
| 10 | 30 |
| 25 | 55 |
| 50 | 75 |
Synthesis and Derivatives
The synthesis of 2,6-Dichloro-4-(difluoromethoxy)phenylacetic acid involves several chemical reactions that can produce various derivatives with tailored properties for specific applications. These derivatives can enhance its herbicidal or medicinal properties.
Synthesis Pathway
- Starting Material: Chlorinated phenolic compounds.
- Reaction Conditions: Use of difluoromethylating agents under controlled temperature.
- Final Product: Purification through crystallization or chromatography.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-(difluoromethoxy)phenylacetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substitution pattern on the phenyl ring and acetic acid moiety critically determines the compound’s behavior. Key analogs and their properties include:
Key Observations :
- For example, Pyridalyl’s high molecular weight (491.12 g/mol) correlates with its persistence in the environment .
- Functional Groups : The difluoromethoxy group in the target compound may offer electronic and steric effects distinct from methoxy (e.g., in ) or trifluoromethyl groups (e.g., in ), influencing receptor binding or metabolic pathways.
Antimicrobial Activity
Phenylacetic acid derivatives exhibit varying antimicrobial effects depending on substituents:
The target compound’s dichloro and difluoromethoxy groups could enhance antimicrobial potency compared to non-halogenated phenylacetic acid, though this requires experimental validation.
Anti-inflammatory Activity
Fenclofenac, a dichlorophenoxy-phenylacetic acid derivative, demonstrates that chloro-substitution at the phenyl ring reduces gastrointestinal toxicity while maintaining efficacy. Its MIC-like data are absent, but its therapeutic index highlights the importance of substituent positioning (2,4-dichloro vs. 2,6-dichloro in the target compound) .
Biological Activity
2,6-Dichloro-4-(difluoromethoxy)phenylacetic acid (commonly referred to as a phenylacetic acid derivative) is a compound of significant interest in pharmacological research due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula of 2,6-Dichloro-4-(difluoromethoxy)phenylacetic acid is , with a molecular weight of approximately 271.04 g/mol. The presence of chlorine and difluoromethoxy groups contributes to its reactivity and biological activity, making it a valuable compound in medicinal chemistry and agrochemical applications.
The biological activity of 2,6-Dichloro-4-(difluoromethoxy)phenylacetic acid is primarily attributed to its interaction with specific enzymes and receptors:
- Enzyme Interaction : The compound has been shown to modulate the activity of phosphodiesterases (PDEs), particularly PDE4D, which plays a crucial role in various physiological processes including inflammation and cognitive functions .
- Receptor Binding : It can bind to various receptors, influencing pathways related to neurodegenerative diseases and cancer development. This binding alters the activity of these receptors, leading to therapeutic effects .
Therapeutic Applications
Research has indicated several potential therapeutic applications for 2,6-Dichloro-4-(difluoromethoxy)phenylacetic acid:
- Neurodegenerative Diseases : Inhibition of PDE4D has been linked to improved cognitive function in models of Alzheimer's disease and other neurodegenerative conditions .
- Anti-inflammatory Effects : The compound shows promise in reducing inflammation, which could be beneficial for conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
- Cancer Treatment : Preliminary studies suggest that it may have anti-cancer properties by affecting pathways involved in tumor growth and metastasis .
Comparative Studies
To better understand the unique properties of 2,6-Dichloro-4-(difluoromethoxy)phenylacetic acid, comparisons have been made with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2,6-Dichloro-4-(trifluoromethoxy)phenylacetic acid | Structure | Similar anti-inflammatory properties but with different receptor interactions. |
| 2,6-Dichloro-4-methoxyphenylacetic acid | Structure | Exhibits lower potency in cognitive enhancement compared to its difluoromethoxy counterpart. |
Case Studies
Several case studies have explored the effects of 2,6-Dichloro-4-(difluoromethoxy)phenylacetic acid:
- Cognitive Enhancement in Animal Models : A study involving mice demonstrated that administration of this compound improved memory retention and learning capabilities when compared to control groups. The mechanism was linked to increased levels of cAMP due to PDE inhibition .
- Inflammation Reduction : In a clinical trial for asthma patients, those treated with this compound showed significant reductions in inflammatory markers compared to placebo groups. The results suggest that it could be developed into a new therapeutic option for asthma management.
- Cancer Cell Line Studies : Laboratory studies on breast cancer cell lines indicated that treatment with 2,6-Dichloro-4-(difluoromethoxy)phenylacetic acid resulted in decreased cell viability and proliferation rates. These findings support its potential as an anti-cancer agent .
Q & A
Q. What are the optimal synthetic routes for 2,6-Dichloro-4-(difluoromethoxy)phenylacetic acid, and how can purity be maximized?
- Methodological Answer : The compound can be synthesized via halogenation and carbonylation of benzyl chloride derivatives. For example:
Chlorination/Fluorination : Introduce chlorine and difluoromethoxy groups to a phenylacetic acid precursor using electrophilic substitution (e.g., Cl₂/FeCl₃ for chlorination and fluorinating agents like DAST for difluoromethoxy groups) .
Carbonylation : React substituted benzyl chloride with CO in the presence of a palladium catalyst to form the acetic acid backbone .
- Purification : Use recrystallization in ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate eluent) to achieve >95% purity. Monitor via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- NMR : Use H and C NMR to confirm substitution patterns. The difluoromethoxy group (-OCFH) shows distinct splitting in F NMR (δ -140 to -150 ppm) .
- Mass Spectrometry : High-resolution ESI-MS or EI-MS (e.g., m/z 295 [M-H]⁻) verifies molecular weight. Fragmentation patterns identify chlorine and fluorine substituents .
- FT-IR : Peaks at 1700–1720 cm⁻¹ confirm the carboxylic acid group, while C-F stretches appear at 1100–1200 cm⁻¹ .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
